molecular formula C5H10N2O3S2 B3180017 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one CAS No. 121142-99-2

4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B3180017
CAS No.: 121142-99-2
M. Wt: 210.3 g/mol
InChI Key: PMSQQWYFEARFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves the reaction of 2-(methylthio)ethylamine with a suitable thiadiazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazolidinone derivatives.

Scientific Research Applications

4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Contain a five-membered ring with sulfur and nitrogen atoms.

    Triazoles: Contain a five-membered ring with three nitrogen atoms.

    Pyrimidines: Contain a six-membered ring with two nitrogen atoms.

Uniqueness

4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methylsulfanylethyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S2/c1-11-3-2-4-5(8)7-12(9,10)6-4/h4,6H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSQQWYFEARFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Reactant of Route 2
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Reactant of Route 3
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Reactant of Route 4
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Reactant of Route 5
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Reactant of Route 6
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.